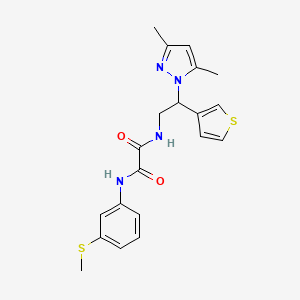![molecular formula C16H20ClNO3 B2425062 2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone CAS No. 1329328-84-8](/img/structure/B2425062.png)
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including pain, anxiety, and depression.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Prins Cascade Cyclization The Prins cascade cyclization process has been used for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, representing a novel method for creating spiromorpholinotetrahydropyran derivatives through Prins bicyclization. This synthesis approach opens pathways for generating structurally complex and potentially bioactive compounds (Reddy et al., 2014).
N-Protected Amino Acid-ASUD Ester Synthesis The compound 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate (ASUD-diphenyl phosphate) has been introduced as a new reagent for the synthesis of N-protected amino acid-ASUD esters. These esters are valuable in peptide synthesis, offering a way to produce these compounds without the use of skin allergens like DCC (Rao et al., 2016).
Conversion to Oxime Derivatives Heterocyclic spiro compounds with barbituric acid moieties have been converted into oxime derivatives. This process expands the chemical versatility of these compounds, potentially opening new pathways for their use in various applications (Rahman et al., 2013).
Structural Analysis and Characterization
Crystal X-Ray Diffraction Guided NMR Analysis The structural analysis of 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes has been elucidated using high-resolution NMR techniques, guided by crystal X-ray diffraction. This detailed analysis provides deep insights into the stereoscopic structures and electronic properties of these compounds (Sun et al., 2010).
Exploration as Antibacterial Agents Spirocyclic derivatives of ciprofloxacin, including 1-oxa-9-azaspiro[5.5]undecane derivatives, have been explored as antibacterial agents. This research showcases the potential medical applications of these compounds, particularly against specific bacterial strains (Lukin et al., 2022).
Biotechnological and Pharmacological Potential
Synthesis and Biological Activity of Methanol Derivative The compound (3-methyl-1,5-dioxaspiro[5.5]undecan-3-yl)methanol, synthesized through the aldol reaction, has been characterized for its biological activity. Its crystalline structure and biological evaluation suggest potential for various biotechnological applications (Yuan et al., 2017).
Antimicrobial Activity of Ethanone Derivative The synthesis and antimicrobial activity of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl) ethanone have been explored, highlighting the potential of these compounds in pharmaceutical and medicinal research (Wanjari, 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO3/c17-14-4-2-13(3-5-14)12-15(19)18-8-6-16(7-9-18)20-10-1-11-21-16/h2-5H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRUFYKOQLHTKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2424979.png)
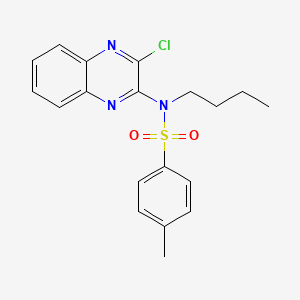
![2,4,6-Triphenyl-1-({2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl}methyl)pyridin-1-ium; tetrafluoroboranuide](/img/structure/B2424984.png)
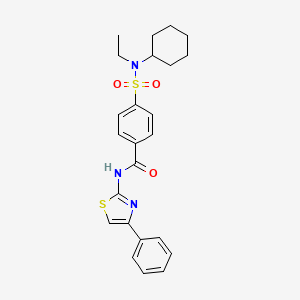
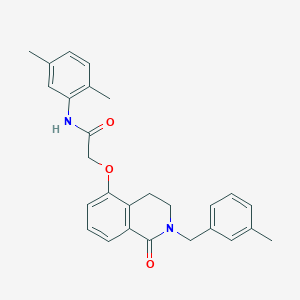
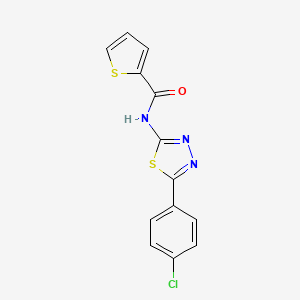


![3-[3-Fluoro-4-[6-(2-methyl-2H-tetrazol-5-YL)-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone](/img/no-structure.png)

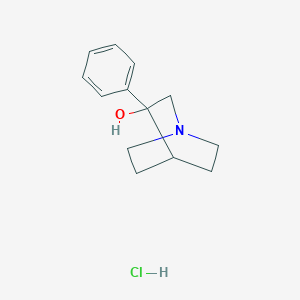
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2424998.png)
